molecular formula C19H13ClN2S B2411730 2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline CAS No. 860650-94-8

2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline

Cat. No. B2411730
CAS RN: 860650-94-8
M. Wt: 336.84
InChI Key: WMIDVHYAWAHSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

The molecular structure of quinoline is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It’s also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

The physical and chemical properties of a quinoline derivative would depend on its specific structure. Quinoline itself is a weak tertiary base and forms salts with acids .

Scientific Research Applications

Anticancer Activity

Quinoline-based compounds, including 2,4-diarylquinolines, have been reported to be potent anti-cancer agents against various types of tumors, such as breast, lung, and CNS tumors . They can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer therapy .

Antifungal Activity

2,4-Diarylquinolines are known for their antifungal activities . They can inhibit the growth of various types of fungi, which can be useful in treating fungal infections .

Antitubercular Activity

These compounds have shown significant antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antiviral Activity

2,4-Diarylquinolines also exhibit antiviral activities . They can inhibit the replication of various types of viruses, making them potential candidates for antiviral therapy .

Antibacterial Activity

Quinazolinone and quinazoline derivatives, which include 2,4-diarylquinolines, have been found to have antibacterial properties . They can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-Inflammatory Activity

These compounds have shown anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which can help in the treatment of inflammatory diseases .

Analgesic Activity

2,4-Diarylquinolines have been reported to have analgesic (pain-relieving) properties . They can inhibit the perception of pain, making them potential candidates for pain management .

Antimalarial Activity

These compounds have shown significant antimalarial activity . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .

Mechanism of Action

The mechanism of action of quinoline derivatives depends on the specific derivative and its biological activity. For example, some quinoline derivatives are known to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and DHODH kinase .

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its specific structure and use. Information on safety and hazards can often be found in material safety data sheets or similar resources .

Future Directions

The future directions for research on quinoline derivatives are likely to continue to focus on their synthesis and investigation of their biological activities, with the goal of developing new drugs .

properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-5-quinolin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S/c1-12-18(17-11-8-13-4-2-3-5-16(13)22-17)23-19(21-12)14-6-9-15(20)10-7-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIDVHYAWAHSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.